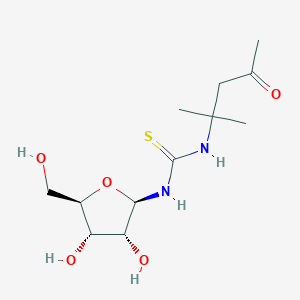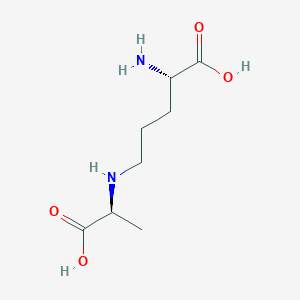
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea, also known as tiazofurin, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been shown to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive effects.
Wirkmechanismus
The mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in nucleic acid metabolism. Tiazofurin has been shown to inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to inhibit the activity of adenosine kinase, which is involved in the salvage pathway of adenosine metabolism.
Biochemical and Physiological Effects
Tiazofurin has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses. In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tiazofurin has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and it exhibits a broad spectrum of biological activities. However, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea also has several limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea in combination with other drugs for the treatment of cancer and viral infections. Finally, further research is needed to fully understand the mechanism of action of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea involves the reaction of 2-methyl-4-oxo-2-pentenoic acid with thiourea in the presence of ribose and a strong acid catalyst. The resulting compound is then purified by column chromatography to yield the final product.
Wissenschaftliche Forschungsanwendungen
Tiazofurin has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antiviral activity against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). In addition, N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea has been shown to have anticancer activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.
Eigenschaften
CAS-Nummer |
100551-67-5 |
|---|---|
Produktname |
N'-(D-Ribosyl)-N-(2-methyl-4-oxo-2-pentyl)thiourea |
Molekularformel |
C12H22N2O5S |
Molekulargewicht |
306.38 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methyl-4-oxopentan-2-yl)thiourea |
InChI |
InChI=1S/C12H22N2O5S/c1-6(16)4-12(2,3)14-11(20)13-10-9(18)8(17)7(5-15)19-10/h7-10,15,17-18H,4-5H2,1-3H3,(H2,13,14,20)/t7-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
QFZOUJAPJJFFPY-ZYUZMQFOSA-N |
Isomerische SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |
SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
Kanonische SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(O1)CO)O)O |
Synonyme |
3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-meth yl-4-oxo-pentan-2-yl)thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)










